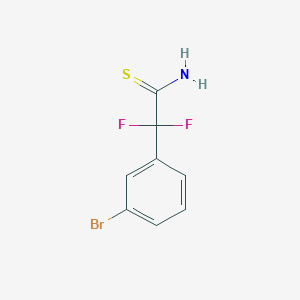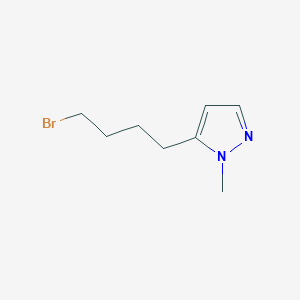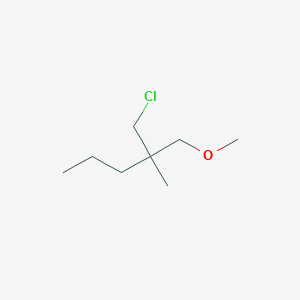
2-(Chloromethyl)-1-methoxy-2-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-1-methoxy-2-methylpentane is an organic compound characterized by the presence of a chloromethyl group, a methoxy group, and a methyl group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-methoxy-2-methylpentane can be achieved through several methods. One common approach involves the chloromethylation of 1-methoxy-2-methylpentane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under acidic conditions, with the formaldehyde acting as the source of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-methoxy-2-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-(Hydroxymethyl)-1-methoxy-2-methylpentane.
Oxidation: Formation of 2-(Formyl)-1-methoxy-2-methylpentane or 2-(Carboxy)-1-methoxy-2-methylpentane.
Reduction: Formation of 2-(Methyl)-1-methoxy-2-methylpentane.
Scientific Research Applications
2-(Chloromethyl)-1-methoxy-2-methylpentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Chemical Industry: Employed in the production of specialty chemicals and reagents.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-methoxy-2-methylpentane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The methoxy and methyl groups influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1-methoxy-2-methylbutane: Similar structure but with a shorter carbon chain.
2-(Chloromethyl)-1-methoxy-2-methylhexane: Similar structure but with a longer carbon chain.
2-(Chloromethyl)-1-methoxy-2-methylpropane: Similar structure but with an even shorter carbon chain.
Uniqueness
2-(Chloromethyl)-1-methoxy-2-methylpentane is unique due to its specific combination of functional groups and carbon chain length. This combination imparts distinct reactivity and physical properties, making it suitable for specific applications in organic synthesis and industrial chemistry.
Properties
Molecular Formula |
C8H17ClO |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-chloro-2-(methoxymethyl)-2-methylpentane |
InChI |
InChI=1S/C8H17ClO/c1-4-5-8(2,6-9)7-10-3/h4-7H2,1-3H3 |
InChI Key |
OSZLNDLBHRWKLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(COC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13208745.png)

![Ethyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13208775.png)
![6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole](/img/structure/B13208783.png)
![5-Oxaspiro[2.5]octane-8-carboximidamide](/img/structure/B13208789.png)
![2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine](/img/structure/B13208804.png)
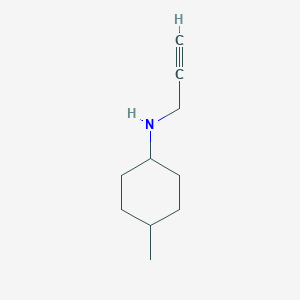

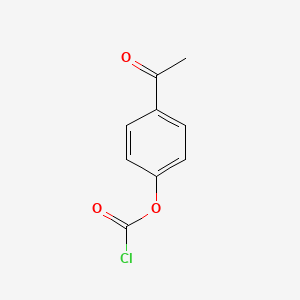
![9-Oxatricyclo[5.2.1.0,1,6]decan-5-one](/img/structure/B13208815.png)
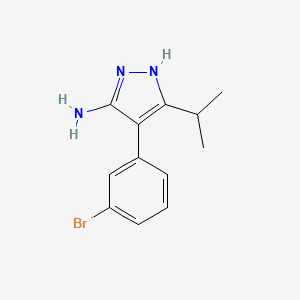
![1-[(4-Chlorophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13208822.png)
